4-Fluoro-2-(trimethylsilylethynyl)aniline
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Overview
Description
4-Fluoro-2-(trimethylsilylethynyl)aniline is an organic compound with the molecular formula C11H14FNSi and a molecular weight of 207.32 g/mol It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluoro group and a trimethylsilyl-ethynyl group
Preparation Methods
The synthesis of 4-Fluoro-2-(trimethylsilylethynyl)aniline typically involves a palladium-catalyzed coupling reaction. One common method involves the reaction between 2-fluoro-4-iodoaniline and trimethylsilylacetylene in the presence of copper(I) iodide (CuI) and bis(triphenylphosphine)palladium(II) chloride ((Ph3P)2PdCl2) as catalysts. The reaction is carried out in a solvent such as triethylamine (TEA) at room temperature for about 15 hours. The product is then purified through filtration and chromatography to obtain the desired compound.
Chemical Reactions Analysis
4-Fluoro-2-(trimethylsilylethynyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, copper(I) iodide, and various solvents like triethylamine and diethyl ether. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-2-(trimethylsilylethynyl)aniline has several applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique electronic properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(trimethylsilylethynyl)aniline involves its interaction with various molecular targets and pathways. The trimethylsilyl-ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The fluoro group can enhance the compound’s stability and electronic properties, making it suitable for various applications .
Comparison with Similar Compounds
4-Fluoro-2-(trimethylsilylethynyl)aniline can be compared with other similar compounds such as:
2-Ethynylaniline: Lacks the fluoro and trimethylsilyl groups, making it less stable and less reactive in certain reactions.
4-((Trimethylsilyl)ethynyl)aniline: Similar structure but without the fluoro group, affecting its electronic properties and reactivity.
2-Fluoro-4-iodoaniline: Precursor in the synthesis of this compound, with different reactivity due to the presence of the iodine atom.
The uniqueness of this compound lies in its combination of the fluoro and trimethylsilyl-ethynyl groups, which confer specific electronic and steric properties that are valuable in various chemical reactions and applications.
Properties
IUPAC Name |
4-fluoro-2-(2-trimethylsilylethynyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNSi/c1-14(2,3)7-6-9-8-10(12)4-5-11(9)13/h4-5,8H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSLJFHZXHCOQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC(=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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